molecular formula C26H24F4N4O4S B1436027 Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate CAS No. 2119574-94-4

Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate

Cat. No.: B1436027
CAS No.: 2119574-94-4
M. Wt: 564.6 g/mol
InChI Key: LZZPFVQGJWFFRA-UHFFFAOYSA-N
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Description

Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate is a useful research compound. Its molecular formula is C26H24F4N4O4S and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate, with the CAS number 2119574-94-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C26H24F4N4O4S
  • Molecular Weight : 564.55 g/mol
  • Melting Point : 165 - 169 °C
  • Solubility : Slightly soluble in DMSO and methanol
  • Storage Conditions : Recommended at -20 °C under inert atmosphere

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : It has been shown to inhibit the proliferation of various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
  • Antioxidant Activity : The presence of trifluoromethyl and cyano groups may enhance its ability to scavenge free radicals.
  • Targeting Specific Receptors : Similar compounds have been noted for their interaction with androgen receptors, suggesting a possible role in hormone-related cancers.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HL-60 (Leukemia)0.22Sorafenib1.0
A549 (Lung Cancer)0.34PAC-10.5
MDA-MB-231 (Breast)0.41Enzalutamide36

These results indicate that tert-butyl carbamate exhibits potent cytotoxicity, comparable or superior to established chemotherapeutic agents such as sorafenib and enzalutamide .

Case Studies

A notable study involved the administration of this compound in vivo, where it demonstrated significant tumor regression in mouse models bearing xenografts of human prostate cancer cells. The compound was administered at a dose equivalent to 10 mg/kg of enzalutamide, showing a marked improvement in bioavailability and therapeutic efficacy compared to traditional formulations .

Properties

IUPAC Name

tert-butyl N-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F4N4O4S/c1-24(2,3)38-23(37)32(6)20(35)17-10-9-16(12-19(17)27)34-22(39)33(21(36)25(34,4)5)15-8-7-14(13-31)18(11-15)26(28,29)30/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZPFVQGJWFFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N(C)C(=O)OC(C)(C)C)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate

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